(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone
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Overview
Description
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, also known as EMQMCM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone is not yet fully understood, but studies suggest that it may work by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of certain genes involved in cancer progression. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone in lab experiments is its potential as a new and effective anticancer drug. However, there are also limitations to using this compound, such as its low solubility in water and its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its potential side effects.
Future Directions
There are several future directions for research on (4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, including:
1. Further studies on the mechanism of action of this compound, particularly its interactions with specific enzymes and signaling pathways involved in cancer progression and neurodegeneration.
2. Development of new delivery methods for this compound, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
3. Investigation of the potential side effects of this compound, particularly its toxicity to normal cells and organs.
4. Exploration of the potential use of this compound in combination with other anticancer drugs or neuroprotective agents to enhance its effectiveness.
5. Clinical trials to evaluate the safety and efficacy of this compound as a new anticancer drug or neuroprotective agent.
Synthesis Methods
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone can be synthesized through a multistep reaction process, starting with the reaction between 4-bromoanisole and 2-chloroacetamide to form 4-(2-chloroacetyl)anisole. The next step involves the reaction between 4-(2-chloroacetyl)anisole and 2-ethyl-3-methylquinoline to produce 4-(2-chloroacetyl)-2-ethyl-3-methylquinoline. This intermediate compound is then reacted with p-tolylmagnesium bromide to form the final product, this compound.
Scientific Research Applications
(4-((4-Ethoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. In cancer research, this compound has been studied for its ability to inhibit the growth and proliferation of cancer cells, as well as its potential to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, this compound has been shown to have potential as a neuroprotective agent, with studies suggesting that it may help to prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-10-12-21(13-11-20)32(29,30)26-22-15-18(3)7-14-24(22)27-16-23(26)25(28)19-8-5-17(2)6-9-19/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHLPFCHGRPOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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